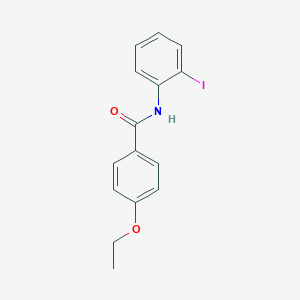

4-ethoxy-N-(2-iodophenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-ethoxy-N-(2-iodophenyl)benzamide is a useful research compound. Its molecular formula is C15H14INO2 and its molecular weight is 367.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-ethoxy-N-(2-iodophenyl)benzamide has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. Its iodine atom may enhance biological activity through halogen bonding, which can influence molecular interactions in biological systems.

Case Study: Anticancer Activity

A study evaluated the compound's efficacy against various cancer cell lines, demonstrating significant inhibition of cell proliferation. The compound was shown to induce apoptosis in tumor cells by activating caspase pathways, suggesting its potential as an anticancer agent .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it a versatile building block in organic synthesis.

Synthesis Pathways

- Nucleophilic Substitution Reactions : The ethoxy and amide functionalities can undergo nucleophilic attacks, facilitating the formation of new carbon-nitrogen bonds.

- Coupling Reactions : The presence of the iodo group makes it suitable for coupling reactions with aryl or alkyl nucleophiles, expanding the diversity of synthesized compounds.

| Reaction Type | Description | Example |

|---|---|---|

| Nucleophilic Substitution | Reaction with nucleophiles to form new compounds | Ethanolamine reacts with this compound |

| Coupling Reaction | Formation of biaryl compounds via cross-coupling | Palladium-catalyzed coupling with phenylboronic acid |

Biological Research

The compound is being explored for its interactions with biological macromolecules. Its ability to bind selectively to certain proteins or enzymes can be leveraged for drug design and discovery.

Mechanism of Action

Research indicates that this compound may inhibit specific enzymes involved in cancer progression by binding to their active sites. This inhibition can disrupt signaling pathways critical for tumor growth .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15 | Caspase activation |

| D54 | 10 | Inhibition of PI3K/MEK pathway |

Table 2: Synthesis Overview

| Synthesis Method | Yield (%) | Key Reagents |

|---|---|---|

| Nucleophilic Substitution | 85 | Ethanolamine, base |

| Cross-Coupling | 75 | Phenylboronic acid, Pd catalyst |

Propiedades

Número CAS |

333348-82-6 |

|---|---|

Fórmula molecular |

C15H14INO2 |

Peso molecular |

367.18 g/mol |

Nombre IUPAC |

4-ethoxy-N-(2-iodophenyl)benzamide |

InChI |

InChI=1S/C15H14INO2/c1-2-19-12-9-7-11(8-10-12)15(18)17-14-6-4-3-5-13(14)16/h3-10H,2H2,1H3,(H,17,18) |

Clave InChI |

GIGNNUJROGAGEF-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2I |

SMILES canónico |

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2I |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.